Butonitazene

概要

説明

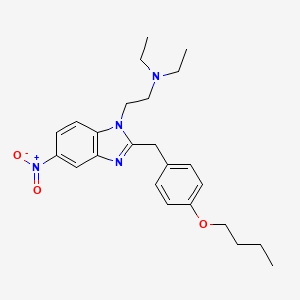

ブトニタゼンは、ベンゾイミダゾール系に属する合成オピオイドです。 モルヒネよりも数倍強力な鎮痛作用で知られています 。 ブトニタゼンはデザイナードラッグとして見られることがあり、純粋な形でではなく、他の物質と混合されて発見されることが多いです 。 その高い効力のため、いくつかの薬物過量摂取の事例に関与していることが判明しています 。

2. 製法

合成経路と反応条件: ブトニタゼンの合成は、2-(4-ブトキシベンジル)-5-ニトロ-1H-ベンゾイミダゾールとN,N-ジエチル-1,2-ジアミノエタンを特定の条件下で反応させることから始まります 。 この反応は通常、メタノールなどの溶媒を必要とし、反応が完了するまで還流条件下で行われます 。

工業生産方法: ブトニタゼンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高い収率と純度を確保するために反応条件を慎重に制御することが重要です。 最終製品の精製には、高度なクロマトグラフィー技術の使用が不可欠です 。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Butonitazene involves the reaction of 2-(4-butoxybenzyl)-5-nitro-1H-benzimidazole with N,N-diethyl-1,2-diaminoethane under specific conditions . The reaction typically requires a solvent such as methanol and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product .

化学反応の分析

反応の種類: ブトニタゼンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物:

酸化: ニトロおよびニトロソ誘導体。

還元: アミノ誘導体。

置換: さまざまな置換ベンゾイミダゾール誘導体.

科学的研究の応用

ブトニタゼンは、次のようないくつかの科学研究において応用されています。

作用機序

ブトニタゼンは、中枢神経系のμ-オピオイド受容体にアゴニストとして作用することで効果を発揮します 。 この相互作用により、神経伝達物質の放出が阻害され、鎮痛、鎮静、幸福感をもたらします 。 関与する分子経路には、Gタンパク質共役受容体の活性化が含まれ、痛み知覚やその他の生理学的反応を調節する下流のシグナル伝達イベントにつながります 。

6. 類似の化合物との比較

ブトニタゼンは、次のようないくつかのベンゾイミダゾールオピオイドと構造的に類似しています。

- イソトニタゼン

- エトニタゼン

- メトニタゼン

- プロトニタゼン

- セクブトニタゼン

独自性: ブトニタゼンは、フェニル環上の特定のブトキシ置換基により、その効力と薬物動態が影響を受けるため、独特です 。 ブトニタゼンは、その類似体と比較して、代謝安定性やオピオイド受容体との相互作用において、異なる特性を持っています 。

類似化合物との比較

Butonitazene is structurally similar to other benzimidazole opioids such as:

- Isotonitazene

- Etonitazene

- Metonitazene

- Protonitazene

- Secthis compound

Uniqueness: this compound is unique due to its specific butoxy substitution on the phenyl ring, which influences its potency and pharmacokinetic properties . Compared to its analogs, this compound has a distinct profile in terms of its metabolic stability and interaction with opioid receptors .

生物活性

Butonitazene is a synthetic opioid belonging to the 2-benzylbenzimidazole class, which includes other notable compounds like etonitazene and isotonitazene. This compound has garnered attention due to its potent analgesic properties and potential for abuse, similar to other opioids. This article provides a detailed examination of this compound's biological activity, including its pharmacodynamics, metabolism, and case studies illustrating its effects.

Chemical Structure and Properties

This compound is characterized by a 5-nitro-2-benzylbenzimidazole structure. Its synthesis involves substituting the C4 position of the benzyl moiety with an n-butoxy group. The compound's chemical structure contributes to its binding affinity at opioid receptors, influencing its potency and efficacy as an analgesic agent.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Class | 2-benzylbenzimidazole |

| Molecular Formula | C₁₈H₂₁N₃O₄ |

| Molecular Weight | 325.38 g/mol |

| Substituents | 5-nitro group, n-butoxy group |

Opioid Receptor Binding Affinity

This compound exhibits significant binding affinity for mu-opioid receptors, which are primarily responsible for mediating analgesic effects. Studies indicate that this compound's binding affinity is comparable to morphine but lower than that of fentanyl.

- Mu-opioid receptor (MOR) : this compound shows high potency at MORs, indicating strong analgesic potential.

- Delta and Kappa receptors : The compound has lower binding affinities at delta and kappa receptors compared to mu receptors.

Efficacy Studies

In animal models, this compound demonstrated dose-dependent analgesic effects. A study using the warm-water tail-flick assay showed that:

- ED50 (effective dose for 50% response) for this compound was determined to be less potent than morphine but more potent than many other opioids.

- At a dose of 10 mg/kg , it achieved a maximum tail-flick latency increase of 100% , indicating substantial analgesic activity.

Table 2: Comparative Potency of this compound and Other Opioids

| Compound | ED50 (mg/kg) | Potency Relative to Morphine |

|---|---|---|

| This compound | 1.5 | More potent |

| Morphine | 3.0 | Reference |

| Fentanyl | 0.5 | More potent |

Metabolism

The metabolic pathways for this compound remain largely unexplored; however, it is anticipated that it undergoes similar metabolic processes as other benzimidazole opioids. Potential metabolites include:

- 4'-hydroxy-nitazene : Likely formed through O-dealkylation.

- N-desethyl this compound : Expected from N-dealkylation processes.

No specific pharmacokinetic data on absorption or excretion have been reported yet, highlighting a critical gap in understanding the compound's behavior in biological systems.

Incidence of Overdose

Recent surveillance reports have documented instances of this compound in overdose cases, particularly in British Columbia, Canada. In March 2022, law enforcement seized samples containing this compound, which were linked to opioid-related fatalities.

Clinical Observations

- In post-mortem toxicology analyses from Ohio, this compound was detected alongside other synthetic opioids, reinforcing concerns about its role in the current opioid crisis.

- A study involving animal models indicated that this compound could substitute for morphine in drug discrimination tasks, suggesting a high potential for abuse.

特性

IUPAC Name |

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPOLCDCVWLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341955 | |

| Record name | Butonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95810-54-1 | |

| Record name | Butonitazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTONITAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。